molecular formula C20H16ClN3OS B11251073 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11251073
M. Wt: 381.9 g/mol
InChI Key: NHJKUZBRYBHODN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization reactions involving appropriate starting materials such as 2-aminothiophene and formamide derivatives.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-ethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the amine group through amidation reactions, which can be carried out using reagents such as amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN3OS/c1-2-25-16-9-7-15(8-10-16)24-19-18-17(11-26-20(18)23-12-22-19)13-3-5-14(21)6-4-13/h3-12H,2H2,1H3,(H,22,23,24)

InChI Key

NHJKUZBRYBHODN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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